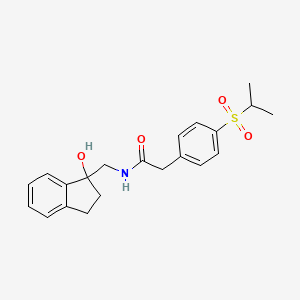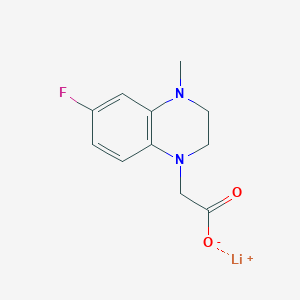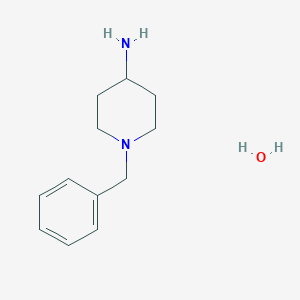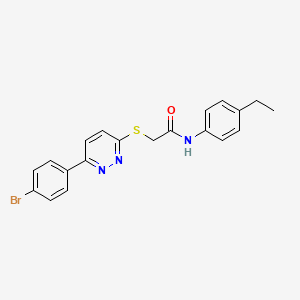
N-((1-羟基-2,3-二氢-1H-茚-1-基)甲基)-2-(4-(异丙基磺酰基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with acetylation and followed by various substitution reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" involved acetylation, esterification, and ester interchange steps . Similarly, "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide" was synthesized by stirring precursor compounds in dry dichloromethane, followed by recrystallization . These methods suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR, IR, MS spectroscopy, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within a molecule and can help predict the structure of "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide". The presence of specific functional groups, such as hydroxyl, sulfonyl, and acetamide, would be key features to investigate.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes interactions with other chemicals leading to the formation of new bonds and structures. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide undergo transsilylation reactions , while silaheterocyclic compounds can react with alcohols to transform into silanes . The compound may also undergo reactions characteristic of its functional groups, such as nucleophilic substitution or addition reactions involving the hydroxyl and acetamide groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of hydrogen bonds and other intermolecular interactions can affect the melting and boiling points, solubility, and stability of the compounds . The compound "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide" would likely exhibit properties influenced by its ability to form hydrogen bonds and its overall molecular geometry.
科学研究应用
化学选择性合成
N-(2-羟基苯基)乙酰胺作为抗疟疾药物合成的关键中间体。Magadum 和 Yadav(2018 年)的一项研究重点介绍了使用 Novozym 435 作为催化剂,将 2-氨基苯酚化学选择性地单乙酰化为 N-(2-羟基苯基)乙酰胺。该过程强调了乙酸乙烯酯作为最佳酰基供体的作用,有助于不可逆和动力学控制的抗疟疾中间体的合成 Magadum & Yadav, 2018.
硅烷化和杂环形成
N-(2-羟基苯基)乙酰胺与甲基(有机基)二氯硅烷的相互作用导致硅杂环化合物的形成,正如 Lazareva 等人(2017 年)所探讨的那样。本研究揭示了苯并恶唑硅烷和苯并二恶唑硅烷的合成和性质,突出了它们在创建新型杂环化合物中的潜力 Lazareva et al., 2017.
高温水解
在高温水中使用 N-甲基乙酰胺作为模型研究 N-取代酰胺水解,揭示了亚临界和超临界条件下酰胺水解的动力学和机理。Duan、Dai 和 Savage(2010 年)的这项研究为理解 N-取代酰胺在各种环境条件下的稳定性和反应性提供了基础知识 Duan, Dai, & Savage, 2010.
吲哚衍生物的抗氧化活性
Gopi 和 Dhanaraju(2020 年)合成了 N-(取代苯基)-2-(3-(羟基亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物,以评估其抗氧化活性。他们的研究结果证明了这些化合物的显着抗氧化潜力,表明它们在开发新的抗氧化剂中的应用 Gopi & Dhanaraju, 2020.
药理学特征
将 2-甲基-N-((2′-(吡咯烷-1-基磺酰基)联苯-4-基)甲基)丙-1-胺 (PF-04455242) 作为 κ-阿片受体拮抗剂的药理学特征揭示了其高亲和力和选择性,证明了其治疗抑郁症和成瘾症的潜力 Grimwood et al., 2011.
属性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15(2)27(25,26)18-9-7-16(8-10-18)13-20(23)22-14-21(24)12-11-17-5-3-4-6-19(17)21/h3-10,15,24H,11-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGMNGZIZOSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3013234.png)


![(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3013239.png)
![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)

![N-(2-Methylpropyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3013250.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3013251.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)
